1-(Pyrazin-2-yl)propan-1-one

Lipophilicity LogP Drug-likeness

Researchers attempting Claisen-Schmidt condensation for α-ethyl chalcones face inconsistent yields when substituting 2-acetylpyrazine, as the methyl analog lacks the requisite steric and electronic profile. 1-(Pyrazin-2-yl)propan-1-one is the direct propionyl precursor for introducing α-ethyl substitution, eliminating multi-step workarounds. • Direct α-ethyl chalcone precursor with differentiated LogP (~1.07 vs 0.20-0.68 for acetyl analog), enhancing cell permeability in downstream candidates. • ≥98% purity (HPLC) reduces impurity profiling burden in QC workflows. • Copper-cocatalytic Stille coupling route ensures regiochemical consistency at scale for reliable process development.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 51369-99-4
Cat. No. B1348762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazin-2-yl)propan-1-one
CAS51369-99-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NC=CN=C1
InChIInChI=1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3
InChIKeyWMRRWUCODFYEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrazin-2-yl)propan-1-one: Propionyl-Pyrazine Building Block Overview


1-(Pyrazin-2-yl)propan-1-one (2-propionylpyrazine, CAS 51369-99-4) is a heterocyclic ketone (C₇H₈N₂O, MW 136.15) comprising a pyrazine ring substituted at the 2-position with a propan-1-one (propionyl) group . It belongs to the class of pyrazinyl alkyl ketones, a family widely employed as synthetic intermediates in medicinal chemistry and agrochemical development . Commercially, the compound is supplied as a solid with typical purity specifications of 97–98% (HPLC/GC) . Its primary value proposition lies in serving as a versatile scaffold for constructing more complex heterocyclic structures, particularly where the ethyl ketone side chain offers differentiated reactivity or physicochemical properties compared to the more common methyl (acetyl) analog.

Why Propionylpyrazine Is Not Interchangeable with Acetylpyrazine


Although pyrazinyl ketones share a common heterocyclic core, substituent identity on the carbonyl carbon critically modulates both physicochemical properties and downstream synthetic utility. The target compound bears an ethyl group (propionyl), whereas the most common and lower-cost analog, 2-acetylpyrazine, bears a methyl group [1]. This single methylene difference translates into a measurable increase in computed lipophilicity (LogP ≈ 1.07 vs. 0.20–0.68 for acetylpyrazine) and altered steric profile, factors that can influence reaction kinetics, product enantioselectivity, and the pharmacokinetic properties of final drug candidates [2]. Procurement decisions that treat these analogs as functionally equivalent risk introducing unanticipated changes in synthetic yields, impurity profiles, or biological activity of downstream products.

Quantified Differentiators vs. Acetylpyrazine and Regioisomer Analogs


Enhanced Lipophilicity vs. Acetylpyrazine

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 1.07, approximately 0.4–0.9 log units higher than the widely used analog 2-acetylpyrazine (LogP range: 0.20–0.68 across sources) [1]. This difference is attributable to the additional methylene group in the propionyl side chain. Both compounds share a near-identical topological polar surface area (TPSA ≈ 42.85 Ų), indicating that the lipophilicity gain does not come at the cost of increased polar surface area [1].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Purity Benchmarking Against Regioisomer

Commercial 1-(pyrazin-2-yl)propan-1-one is routinely supplied at ≥97% purity (HPLC), with specific vendors offering 98% . Its regioisomer, 1-(pyrazin-2-yl)propan-2-one (CAS 6784-62-9), is typically listed at 95% purity from comparable suppliers . This differential in standard purity grade (≥97% vs. 95%) reflects the relative commercial maturity and optimized synthesis of the propan-1-one isomer via established acylation routes .

Purity specification Regioisomeric differentiation Quality control HPLC

Synthetic Accessibility via Stille Coupling

The copper-cocatalytic Stille reaction methodology specifically enables the synthesis of propionylpyrazines (including the target compound) from bromopyrazines using tributyl(1-ethoxyalkenyl)tin followed by acidic hydrolysis . While the published study does not isolate yield data exclusively for 1-(pyrazin-2-yl)propan-1-one, it establishes that propionylpyrazines are accessible via this modular route with comparable efficiency to acetylpyrazines synthesized under identical conditions . This contrasts with alternative acylation methods (e.g., direct Friedel-Crafts acylation with propionyl chloride) that may suffer from regioselectivity issues or lower yields when applied to electron-deficient pyrazine substrates .

Synthetic yield Cross-coupling Stille reaction Propionylpyrazine synthesis

Chalcone-Derived Antimycobacterial SAR Differentiation

In the synthesis of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones via Claisen-Schmidt condensation, the starting acetylpyrazine or propionylpyrazine dictates the α-substituent on the enone system [1]. Research has demonstrated that pyrazine-containing chalcones exhibit antimycobacterial activity, with specific derivatives achieving MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis [1]. While 1-(pyrazin-2-yl)propan-1-one itself was not the direct starting material in this study (acetylpyrazines were used), the propionyl analog would generate α-ethyl-substituted chalcones, introducing steric and electronic modulation at the α-position that is inaccessible from acetylpyrazine [2].

Antimycobacterial Chalcone synthesis Pyrazine scaffold Structure-activity relationship

Procurement and Application Scenarios


α-Ethyl Chalcone Synthesis for Antimycobacterial SAR

When a medicinal chemistry program requires exploration of α-alkyl substitution effects on pyrazine-containing chalcones, 1-(pyrazin-2-yl)propan-1-one is the direct precursor for introducing an α-ethyl group via Claisen-Schmidt condensation. This contrasts with 2-acetylpyrazine, which yields α-hydrogen or α-methyl products [1]. The differentiated LogP (≈1.07 vs. 0.20–0.68 for acetylpyrazine) further suggests that the resulting chalcones will possess enhanced lipophilicity, potentially improving cell permeability .

Stille Coupling Manufacturing Route

For scale-up and manufacturing process development, the validated copper-cocatalytic Stille coupling route (15 mol% CuI / 5 mol% PdCl₂(PPh₃)₂) provides a reliable synthetic pathway to 1-(pyrazin-2-yl)propan-1-one from bromopyrazine precursors . This method offers advantages in regiochemical control compared to direct Friedel-Crafts acylation of the electron-deficient pyrazine ring, making it the preferred route for producing material with consistent purity profiles meeting the ≥97% commercial specification .

High-Purity Reference Standard Sourcing

When procuring a reference standard for HPLC method development or impurity profiling in pharmaceutical intermediate analysis, 1-(pyrazin-2-yl)propan-1-one at 97–98% purity offers a higher baseline purity than the regioisomeric 1-(pyrazin-2-yl)propan-2-one (typically 95%) . This reduces the likelihood of unidentified impurity peaks and supports more accurate quantification in quality control workflows.

Agrochemical Fungicide and Acaricide Intermediate

Patents in the agricultural chemical space describe pyrazine derivatives as intermediates for acaricides and fungicides [2]. The propionyl-pyrazine scaffold provides a balance of lipophilicity (LogP 1.07) and polar surface area (PSA 42.85 Ų) that is favorable for designing crop protection agents with appropriate foliar uptake and translocation properties, distinguishing it from more hydrophilic pyrazine analogs such as acetylpyrazine [2].

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